

# Application Note: Quantification of Etodolac using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: (-)-Etodolac

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## Abstract

This document provides a detailed application note and protocol for the quantification of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is simple, accurate, precise, and suitable for routine quality control analysis of Etodolac in bulk drug and pharmaceutical dosage forms. This note includes comprehensive experimental protocols, method validation parameters presented in tabular format for clarity, and graphical representations of the experimental workflow and validation process.

## Introduction

Etodolac is a widely used NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.<sup>[1]</sup> Accurate and reliable quantification of Etodolac in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.<sup>[1][2]</sup> This application note details a validated RP-HPLC method for the determination of Etodolac.

## Experimental Protocols

### Materials and Reagents

- Etodolac reference standard
- Acetonitrile (HPLC grade)[2][3]
- Methanol (HPLC grade)[2]
- Water (HPLC grade or Milli-Q)[3]
- Potassium dihydrogen orthophosphate (Analytical grade)[2]
- Orthophosphoric acid (for pH adjustment)[4]
- Commercially available Etodolac tablets

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions for three different validated methods. Method 1 is presented as the primary recommended protocol.

Parameter	Method 1	Method 2	Method 3
Column	C18 (250 mm x 4.6 mm, 5 $\mu$ m)[2]	Hypersil BDS C18 (250 mm x 4.6 mm, 5 $\mu$ m)	Kromasil C18 (150 mm x 4.6 mm, 5 $\mu$ m) [5]
Mobile Phase	Acetonitrile: 0.02M Potassium dihydrogen orthophosphate (65:35 v/v)[2]	Methanol: Water: Acetic acid (70:30:0.1% v/v/v)	Acetate buffer: Acetonitrile (55:45 v/v) [5]
Flow Rate	1.0 mL/min[1][6]	1.0 mL/min[6]	1.0 mL/min[5]
Detection Wavelength	227 nm[1]	260 nm	221 nm[5]
Injection Volume	20 $\mu$ L	20 $\mu$ L	5 $\mu$ L[5]
Column Temperature	Ambient[1]	Ambient	30 $^{\circ}$ C[5]
Run Time	15 min[1]	Not specified	~10 min
Retention Time	~5.30 min[1]	Not specified	~3.1 min[5]

## Preparation of Solutions

### 2.3.1. Mobile Phase Preparation (Method 1)

- Prepare a 0.02M potassium dihydrogen orthophosphate solution by dissolving the appropriate amount in HPLC grade water.
- Mix acetonitrile and the 0.02M potassium dihydrogen orthophosphate solution in a 65:35 (v/v) ratio.[2]
- Filter the mobile phase through a 0.45  $\mu$ m membrane filter.[1]
- Degas the mobile phase by sonication before use.

### 2.3.2. Standard Stock Solution Preparation (100 $\mu$ g/mL)

- Accurately weigh 10 mg of Etodolac reference standard and transfer it to a 100 mL volumetric flask.

- Dissolve the standard in the mobile phase (or a suitable solvent like acetonitrile) and make up the volume to the mark.<sup>[2]</sup> This yields a 100 µg/mL stock solution.

### 2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).<sup>[2]</sup>

### 2.3.4. Sample Preparation (from Tablets)

- Weigh and finely powder at least ten Etodolac tablets to ensure homogeneity.<sup>[1]</sup>
- Accurately weigh a portion of the powder equivalent to a specific amount of Etodolac (e.g., 250 mg) and transfer it to a 250 mL volumetric flask.<sup>[1]</sup>
- Add approximately 100 mL of a suitable solvent (e.g., deionized water or mobile phase) and sonicate for 30 minutes to ensure complete dissolution of the drug.<sup>[1]</sup>
- Make up the volume to the mark with the same solvent.
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.<sup>[1]</sup>

## Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[1][2]</sup> The following tables summarize the typical validation parameters for Etodolac quantification by HPLC, compiled from various sources.

### Table 1: System Suitability and Linearity Data

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	1 - 25[2]	0.04 - 1[1]	75 - 450
Correlation Coefficient (r <sup>2</sup> )	0.9964[2]	0.998[1]	>0.999
Tailing Factor	< 2	< 1.5	1.06[5]
Theoretical Plates	> 2000	> 2000	8913[5]

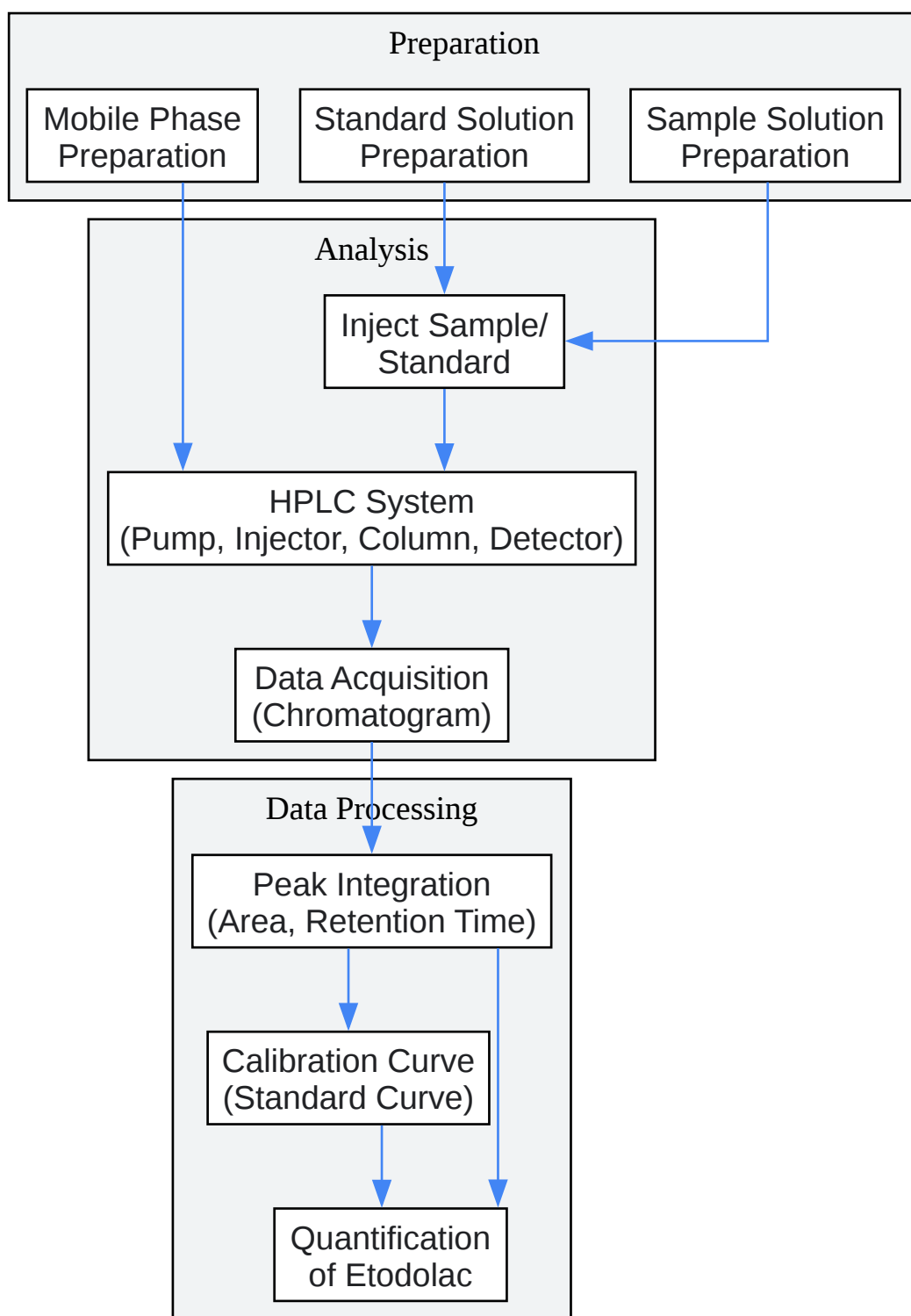
**Table 2: Accuracy and Precision Data**

Parameter	Method 1	Method 2
Accuracy (% Recovery)	97.53%[2]	97.3 - 97.7%[1]
Precision (Intra-day %RSD)	< 2%	< 0.4%[1]
Precision (Inter-day %RSD)	2.24 - 7.15%[2]	< 0.4%[1]

**Table 3: Sensitivity and Robustness**

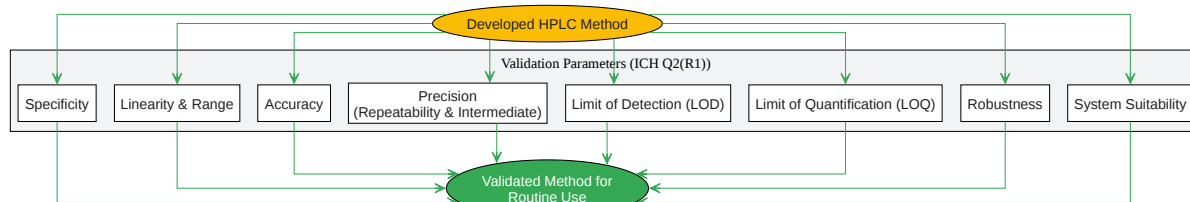
Parameter	Method 1	Method 2	Method 3
LOD (µg/mL)	Not specified	Not specified	0.34[7]
LOQ (µg/mL)	Not specified	Not specified	1.05[7]
Robustness	Method is robust to minor changes in flow rate and mobile phase composition.[1]	The method demonstrates reliability under slightly modified conditions.[6]	The method is robust.

## Visualizations



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Caption: General workflow for the HPLC quantification of Etodolac.



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